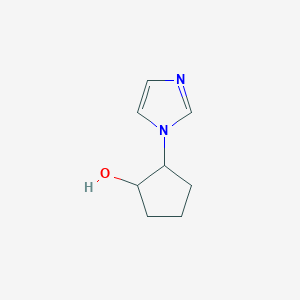

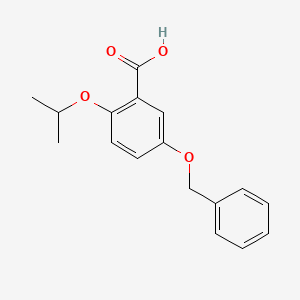

![molecular formula C25H21FIN3O6S B1467856 3-环丙基-1-(2-氟-4-碘苯基)-6,8-二甲基-2,4,7-三氧代-1,2,3,4,7,8-六氢吡啶并[2,3-d]嘧啶-5-基 4-甲基苯磺酸盐 CAS No. 871700-32-2](/img/structure/B1467856.png)

3-环丙基-1-(2-氟-4-碘苯基)-6,8-二甲基-2,4,7-三氧代-1,2,3,4,7,8-六氢吡啶并[2,3-d]嘧啶-5-基 4-甲基苯磺酸盐

描述

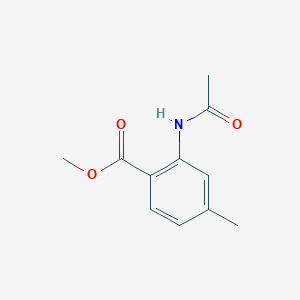

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C25H21FIN3O6S and its molecular weight is 637.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症治疗:激酶抑制

Trametinib,该化合物衍生自该药物,主要用于治疗不可切除或转移性黑色素瘤患者,这些患者具有BRAF V600E或V600K突变 。该化合物作为激酶抑制剂的作用使其成为靶向癌症治疗中的一种宝贵药物,特别是在抑制癌细胞生长和扩散方面。

工艺相关杂质的合成

在trametinib的合成过程中,观察到某些工艺相关杂质,这些杂质对药物产品的质量有重大影响 。该化合物可在制造过程中合成和控制,以确保trametinib的纯度。

分析化学:杂质分析

该化合物在分析化学中也很重要,用于杂质分析 。它被合成并用于确定线性、特异性、准确性、检测限 (LOD) 和定量限 (LOQ) 等分析参数。

药物开发:监管审批

在药物开发中,检测、鉴定和控制像这种化合物这样的杂质对于获得各种监管审批至关重要 。它的合成和控制是药物开发过程中的重要要素。

有机化学:合成优化

该化合物用于有机化学研究,以优化trametinib的合成 。它是开发安全、经济、高效、可扩展和可重复合成路线的关键中间体。

药物化学:结构分析

在药物化学中,分析该化合物的结构以了解其潜在的治疗效果和与生物靶标的相互作用 。这种分析有助于设计具有更高疗效和更少副作用的新药。

药典列出

为了使药物列入药典,其杂质必须得到很好的表征。该化合物在该过程中扮演着参考物质的角色,用于trametinib的杂质分析 。

制药生产中的质量控制

该化合物是制药生产中质量控制不可或缺的一部分 。需要监测其存在和数量,以确保最终产品符合要求的标准。

作用机制

Target of Action

A structurally similar compound, trametinib, is known to target the braf v600e or v600k mutations . These mutations are commonly found in patients with unresectable or metastatic melanoma .

Mode of Action

Given its structural similarity to trametinib, it may also act as a kinase inhibitor . Kinase inhibitors work by blocking the action of certain enzymes known as kinases, which are involved in cell growth and division. By inhibiting these enzymes, the compound can help to slow down or stop the growth of cancer cells .

Biochemical Pathways

Trametinib, a structurally similar compound, is known to affect the mapk/erk pathway . This pathway is involved in regulating cell growth and division, and its dysregulation is often associated with the development of cancer .

Pharmacokinetics

The degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, can influence its ability to diffuse easily into cells . This property could potentially impact the bioavailability of the compound.

Result of Action

Based on its potential role as a kinase inhibitor, it may result in the slowing down or stopping of cancer cell growth .

属性

IUPAC Name |

[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FIN3O6S/c1-13-4-9-17(10-5-13)37(34,35)36-21-14(2)23(31)28(3)22-20(21)24(32)29(16-7-8-16)25(33)30(22)19-11-6-15(27)12-18(19)26/h4-6,9-12,16H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCOZJPSLZNDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)N(C3=C2C(=O)N(C(=O)N3C4=C(C=C(C=C4)I)F)C5CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FIN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

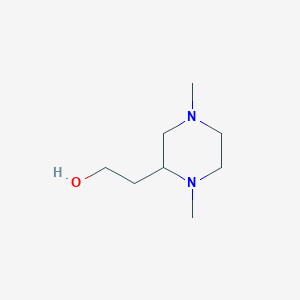

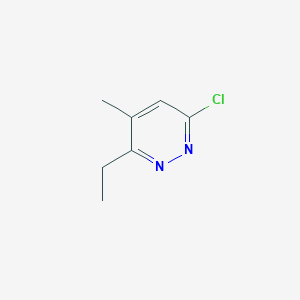

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)

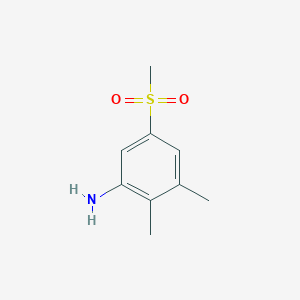

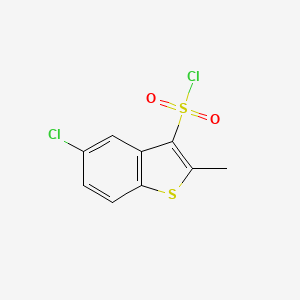

![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467776.png)

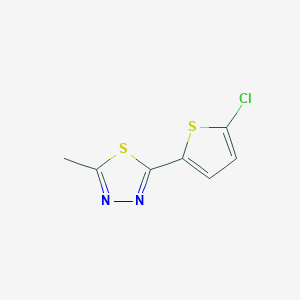

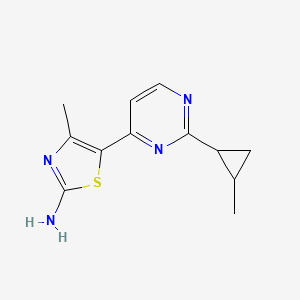

![6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1467778.png)

![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)